Topological Polar Surface Area (TPSA) Comparison: N,N-Diethyl vs. N,N-Dimethyl Sulfonamide Terminus
The target N,N-diethyl compound exhibits a computed topological polar surface area (TPSA) of 76.8 Ų . In contrast, the N,N-dimethyl analog (4-imidazo[1,2-a]pyridin-2-yl-N,N-dimethyl-benzenesulfonamide) has a lower TPSA of 62.98 Ų [1]. This 13.8 Ų increase in TPSA is driven by the additional methylene carbons in the diethylamino group, which expand the solvent-accessible surface of the sulfonamide terminus. TPSA is a critical determinant of passive membrane permeability and blood-brain barrier (BBB) penetration potential; compounds with TPSA < 70 Ų are generally considered more CNS-penetrant, while TPSA > 70 Ų favors peripheral restriction [2]. The target compound's TPSA of 76.8 Ų places it above the conventional CNS-penetrance threshold, whereas the dimethyl analog at 62.98 Ų falls below it.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 76.8 Ų |
| Comparator Or Baseline | N,N-dimethyl analog (CID 725693): 62.98 Ų |
| Quantified Difference | +13.8 Ų (22% higher) |
| Conditions | Computed TPSA values from Vulcanchem (target) and PubChem (dimethyl analog) using standardized algorithms |
Why This Matters
Procurement for CNS-targeted programs should favor the dimethyl analog to maximize BBB penetration, while the diethyl compound is more suitable for peripherally restricted target engagement where CNS exclusion is desired.
- [1] PubChem. 4-Imidazo[1,2-a]pyridin-2-yl-N,N-dimethyl-benzenesulfonamide (CID 725693). Computed Properties: TPSA 62.98 Ų, XLogP3-AA 2.6. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. TPSA < 60–70 Ų associated with CNS penetration. View Source
